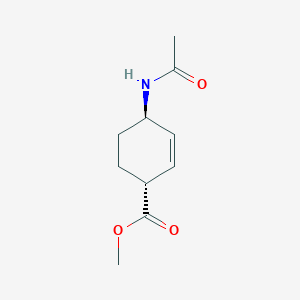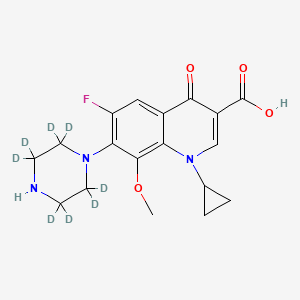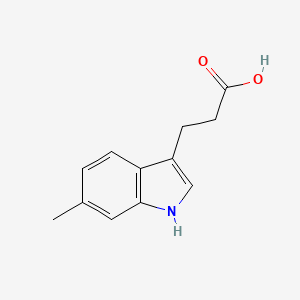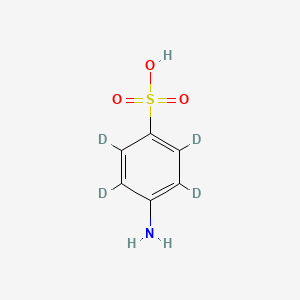
Sulfanilic Acid-d4
Overview
Description
Sulfanilic Acid-d4 is a deuterium-labeled chemical compound. It is an off-white solid and a common building block in organic chemistry . It is a zwitterion, which explains its high melting point .
Synthesis Analysis
Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . In a study, the self-assembling behavior of sulfanilic acid was explored by reacting it with two hydrophobic amino acids, valine and alanine, using the linear polypeptide synthesis protocol .Molecular Structure Analysis
The molecular formula of Sulfanilic Acid-d4 is C6H3D4NO3S . A study revealed that the interactions between the layers and intercalated ions of the complex were mainly induced by hydrogen bonds .Chemical Reactions Analysis
Sulfanilic acid is known to readily form diazo compounds, which are used to make dyes and sulfa drugs . It is also used for the quantitative analysis of nitrate and nitrite ions by diazonium coupling reaction .Physical And Chemical Properties Analysis
Sulfanilic acid is an off-white solid with a high melting point due to its zwitterionic nature . It has a density of 1.485 and is soluble in water .Scientific Research Applications
Biodegradation of Sulfonated Aromatic Amines : Novosphingobium resinovorum SA1 can utilize sulfanilic acid as a carbon, nitrogen, and sulfur source, providing insights into biodegradation pathways of aromatic compounds (Hegedűs et al., 2017).
Spectroscopic and Computational Studies : Sulfanilic acid has been examined through quantum computational, spectroscopic, and molecular docking studies, revealing its potential in drug development (Fatima et al., 2021).
Fuel Cell Applications : Layered tetratitanate intercalating sulfanilic acid has been synthesized for use in proton-conducting nanocomposite membranes for fuel cells (Bonis et al., 2012).
Electrochemical Incineration : The anodic oxidation of sulfanilic acid at a boron-doped diamond anode in acidic medium has been studied, achieving complete mineralization of the compound (El-Ghenymy et al., 2012).
Catalysis in Organic Synthesis : Sulfanilic acid-functionalized silica-coated magnetite nanoparticles serve as a catalyst for synthesizing 1-amido- and 1-aminoalkyl-2-naphthols, with applications in organic synthesis (Moghanian et al., 2014).
Microwave Synthesis : A modified synthesis of sulfanilic acid under solvent-free, microwave-assisted conditions has been explored, highlighting its importance in organic chemistry education (Havlíček et al., 2017).
Construction Industry Applications : Sulfanilic acid-phenol-formaldehyde polycondensate has been synthesized and intercalated into hydrocalumite type Layered Double Hydroxide, used as cement and concrete additive (Zou & Plank, 2012).
Kinetic Spectrophotometric Determination : A method based on the inhibitory effect of 2,4-dichlorphenoxyacetic acid on the oxidation of sulfanilic acid by hydrogen peroxide has been developed for measuring traces of the acid in samples (Miletic et al., 2015).
Safety And Hazards
Future Directions
Sulfanilic Acid-d4 finds extensive applications in scientific research. Its versatility allows for investigations in diverse fields like pharmaceuticals, environmental analysis, and organic synthesis. It is also identified as a promising organic compound possessing nonlinear optical (NLO) property, making it a good candidate for optoelectronics .
properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuteriobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSAKJJOYLTQU-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673713 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfanilic Acid-d4 | |
CAS RN |
1235219-21-2 | |
| Record name | 4-Amino(~2~H_4_)benzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

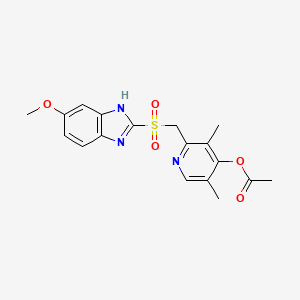
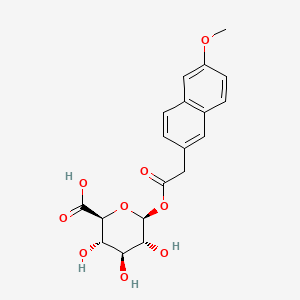
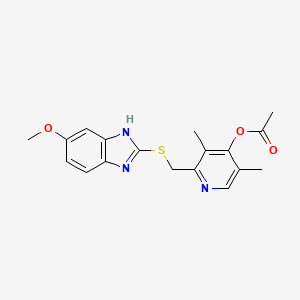
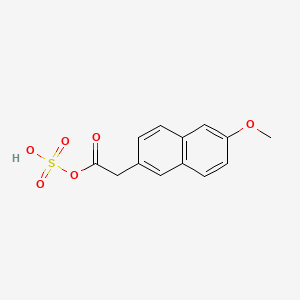
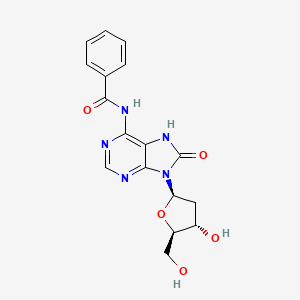
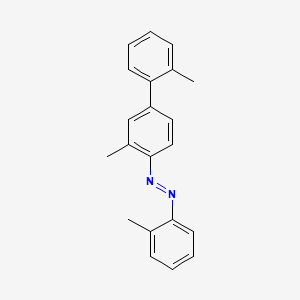
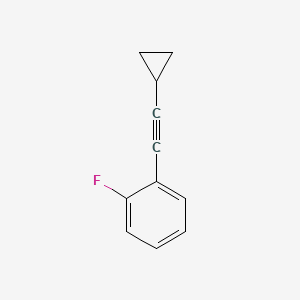

![2-(4-Hydroxyphenyl)-3-(4-Hydroxybenzoyl)-6-Hydroxybenzo[b]thiophene](/img/structure/B587832.png)
![2-[1-(4-Chlorophenyl)-1-oxopropan-2-yl]propanedioic acid](/img/structure/B587835.png)
